ACC2 Selective Inhibition vs. 2-Amino Analog
2-Acetamido-4-methylpyrimidine-5-carboxylic acid exhibits selective inhibition of human ACC2 over ACC1. While this compound inhibits ACC2 with an IC50 of 253 nM, its activity against ACC1 is significantly weaker (IC50 > 100,000 nM) [1]. This selective profile contrasts with the structurally similar 2-amino analog, which lacks the acetamido group and would be expected to have a different, likely non-selective, binding mode [2].
ACC1 IC50 > 100,000 nM
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | ACC2 IC50: 253 nM |
| Comparator Or Baseline | 2-Amino-4-methylpyrimidine-5-carboxylic acid (Not Tested; Class-level inference based on structural divergence) |
| Quantified Difference | N/A (Inferential) |
| Conditions | Inhibition of recombinant human ACC2, acetyl-CoA to malonyl-CoA conversion, 1-3 hr incubation |
Why This Matters
This selectivity profile defines a specific utility in metabolic disease research where ACC2-specific inhibition is desired, differentiating it from non-selective ACC inhibitors.
- [1] BindingDB. BDBM50462054 (CHEMBL4225124). Affinity Data for Acetyl-CoA carboxylase 2 (Human). (Accessed April 2026). View Source
- [2] PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid. CAS: 769-51-7. (Accessed April 2026). View Source
